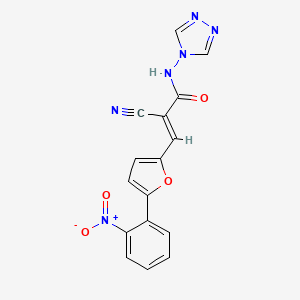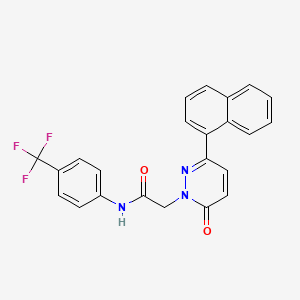
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a naphthalene ring, a pyridazine ring, and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves multiple steps, including the formation of the naphthalene and pyridazine rings, followed by the introduction of the trifluoromethylphenyl group. The key steps in the synthesis include:
Formation of the Naphthalene Ring: This can be achieved through a series of C-C bond-forming reactions, such as syn-stereoselective gem-dichlorocyclopropanation, acylation with ArMgBr, and stereocontrolled introduction of the methylenedioxyphenyl group.
Formation of the Pyridazine Ring: This involves regiocontrolled benzannulation to construct the common body segment.
Introduction of the Trifluoromethylphenyl Group: This can be done through Suzuki-Miyaura cross-couplings and double alkynylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene and pyridazine rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound could be explored for its pharmacological properties and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets and pathways. The compound’s effects are likely mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalenediimide Derivatives: These compounds share the naphthalene core and exhibit similar structural properties.
Naphthalenesulfonates: These are derivatives of sulfonic acid containing a naphthalene functional unit.
Uniqueness
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C23H16F3N3O2 |
|---|---|
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H16F3N3O2/c24-23(25,26)16-8-10-17(11-9-16)27-21(30)14-29-22(31)13-12-20(28-29)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2,(H,27,30) |
Clé InChI |
SWUIIYITLHXRPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


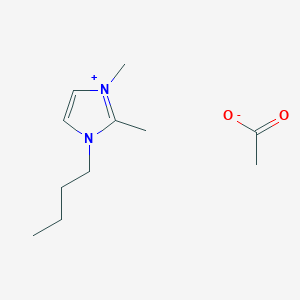
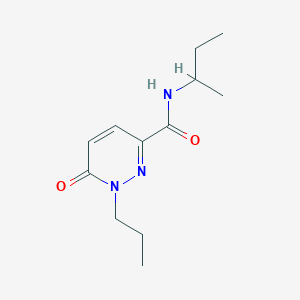
![2-(3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14881921.png)

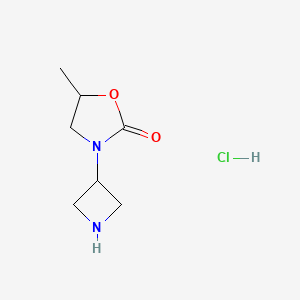
![2-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14881929.png)
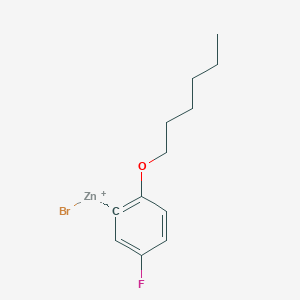
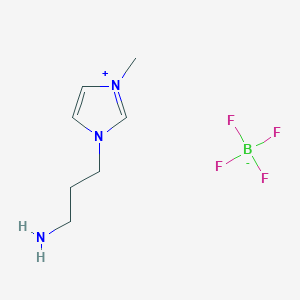
![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine](/img/structure/B14881947.png)

![2-((2,2,2-Trifluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881968.png)
